Cefdinir Sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

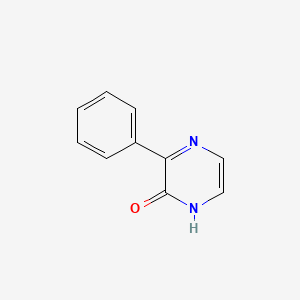

Cefdinir Sulfoxide is a derivative of Cefdinir, which is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin .

Molecular Structure Analysis

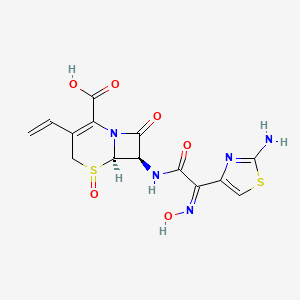

The molecular formula of Cefdinir Sulfoxide is C14H13N5O6S2 . The molecular weight is 411.4 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Physical And Chemical Properties Analysis

Cefdinir Sulfoxide has a molecular weight of 411.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA is -0.4 .

Applications De Recherche Scientifique

Transdermal Patch Formulation : Cefdinir has been used in the formulation of transdermal patches using various polymers, indicating its potential for diverse delivery methods (KanabarVishvesh et al., 2015).

Effectiveness in Treating Urinary Tract Infections : A study found Cefdinir to be highly effective against Escherichia coli in urinary tract infections, showcasing its applicability in treating common bacterial infections (Sader et al., 2005).

Spectrophotometric Methods for Determination : Spectrophotometric methods have been developed for determining Cefdinir in pharmaceutical formulations, underscoring its importance in quality control processes (Gouda et al., 2012).

Oral Cephalosporin for Respiratory and Skin Infections : Its efficacy in treating respiratory tract infections and skin infections is well-documented, making it a valuable drug in managing these conditions (Sader & Jones, 2007).

Enhanced Dissolution Rate and Antibacterial Activity : Nanographene oxide has been used to enhance the dissolution rate and antibacterial activity of Cefdinir, suggesting its potential in nanomedicine applications (Bali et al., 2021).

Bioavailability Improvement through Cyclodextrin Complexes : Cyclodextrin complexes have been used to enhance the bioavailability of Cefdinir, indicating its potential for improved therapeutic efficacy (Morina et al., 2020).

Clinical and Bacteriological Efficacy in Various Infections : Its clinical and bacteriological efficacy in treating a range of mild-to-moderate infections has been confirmed, highlighting its broad-spectrum effectiveness (Perry & Scott, 2004).

Nanosuspension for Improved Oral Bioavailability : Development of Cefdinir nanosuspensions has been explored to improve its oral bioavailability, suggesting advancements in drug delivery systems (Sawant et al., 2016).

Voltammetric and Computational Approaches for Determination : Voltammetric studies and computational approaches have been used for the determination of Cefdinir, indicating its significance in analytical chemistry (Taşdemir, 2014).

Renal Transport Mechanisms : Studies on renal transport mechanisms of Cefdinir highlight its pharmacokinetic properties, important for understanding its behavior in the body (Lepsy et al., 2003).

Safety And Hazards

Cefdinir, the parent compound of Cefdinir Sulfoxide, is generally well tolerated with minimal adverse effects. The most common adverse effect is gastrointestinal disturbances, such as diarrhea and nausea . In case of an overdose, symptoms may include nausea, vomiting, epigastric distress, diarrhea, and convulsions .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIMCVRWITTJO-VDXAKPFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefdinir Sulfoxide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

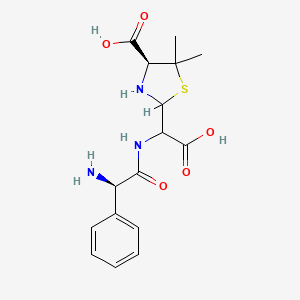

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)

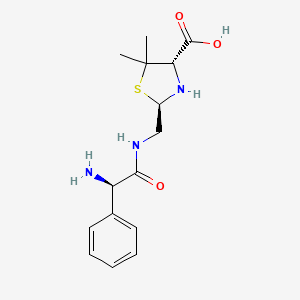

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)